molecular formula C8H6FNO2S B13447858 2-Fluoro-5-(methylsulfonyl)benzonitrile

2-Fluoro-5-(methylsulfonyl)benzonitrile

Katalognummer: B13447858
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: RHQWETNDQQGCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a methylsulfonyl group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzonitrile typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzonitrile, followed by reduction and sulfonylation reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature, pressure, and reagent addition are critical to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-Fluoro-5-(methylsulfonyl)benzylamine.

    Oxidation: Formation of 2-Fluoro-5-(methylsulfonyl)benzenesulfone.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(methylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(methylsulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity, as well as its metabolic stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-methylbenzonitrile: Lacks the methylsulfonyl group, which can affect its reactivity and applications.

    2-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a methylsulfonyl group, leading to different chemical properties and uses.

    3-Fluoro-5-(methylsulfonyl)benzonitrile:

Uniqueness

2-Fluoro-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C8H6FNO2S

Molekulargewicht

199.20 g/mol

IUPAC-Name

2-fluoro-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI-Schlüssel

RHQWETNDQQGCLH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.